5-(chloromethyl)-2-phenoxypyridine
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Description
5-(Chloromethyl)-2-phenoxypyridine (CMPP) is an organic compound with the chemical formula C₆H₅ClNO₂ . It consists of a pyridine ring substituted at the 2-position with a phenoxyl group (C₆H₅O) and at the 5-position with a chloromethyl group (CH₂Cl). CMPP is obtained through the dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Molecular Structure Analysis
The molecular structure of CMPP consists of a pyridine ring (with nitrogen at position 1) fused to a phenoxyl group and a chloromethyl group. The chloromethyl moiety provides reactivity, making CMPP a valuable intermediate in organic synthesis .
Physical And Chemical Properties Analysis
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with transition metals in catalytic processes.
Mode of Action
In such reactions, the chlorine atom attached to the molecule could be replaced by other nucleophiles, leading to the formation of new compounds .
Biochemical Pathways
Considering its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the formation of carbon-carbon bonds, which are crucial in various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular weight, lipophilicity, and the presence of functional groups like the chloromethyl group could influence its adme properties .
Result of Action
It has been used in the synthesis of 5-aminolevulinic acid from algal biomass, suggesting that it could play a role in the production of this compound .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(chloromethyl)-2-phenoxypyridine involves the reaction of 2-chloromethylpyridine with phenol in the presence of a base to form 2-phenoxymethylpyridine, which is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "2-chloromethylpyridine", "phenol", "base", "thionyl chloride" ], "Reaction": [ "Step 1: 2-chloromethylpyridine is reacted with phenol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at elevated temperatures to form 2-phenoxymethylpyridine.", "Step 2: 2-phenoxymethylpyridine is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, at reflux temperature to yield 5-(chloromethyl)-2-phenoxypyridine.", "Overall reaction: 2-chloromethylpyridine + phenol + thionyl chloride + base → 5-(chloromethyl)-2-phenoxypyridine + HCl + SO2 + other byproducts." ] } | |
CAS RN |
57958-55-1 |
Product Name |
5-(chloromethyl)-2-phenoxypyridine |
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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